N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide
Description
N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a benzoxazine ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3/c20-13-2-1-3-14(21)18(13)24-7-6-12(9-24)22-19(26)11-4-5-16-15(8-11)23-17(25)10-27-16/h1-5,8,12H,6-7,9-10H2,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETJXOYJZOPUIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=C(C=C2)OCC(=O)N3)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative and a nucleophile.
Construction of the Benzoxazine Ring: The benzoxazine ring can be formed through a cyclization reaction involving an ortho-aminophenol and a suitable carbonyl compound.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles under appropriate conditions, such as basic or acidic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohol or amine derivatives.
Scientific Research Applications
N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs and therapeutic agents.
Industrial Applications: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: By binding to the active site of an enzyme, the compound can inhibit its activity, leading to downstream effects on biological pathways.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Comparison with Similar Compounds
N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide can be compared with other similar compounds, such as:
N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-3-oxo-4H-1,4-benzoxazine-6-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.
N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-3-oxo-4H-1,4-benzoxazine-6-sulfonamide: This compound features a sulfonamide group instead of a carboxamide group.
N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-3-oxo-4H-1,4-benzoxazine-6-thioamide: This compound has a thioamide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
